2,2-Dimethoxypropane

Catalog No.
S561365
CAS No.
77-76-9
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethoxypropane

CAS Number

77-76-9

Product Name

2,2-Dimethoxypropane

IUPAC Name

2,2-dimethoxypropane

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-5(2,6-3)7-4/h1-4H3

InChI Key

HEWZVZIVELJPQZ-UHFFFAOYSA-N

SMILES

CC(C)(OC)OC

Synonyms

2,2-Bis(methyloxy)propane; 2,2-Dimethoxypropane; Acetone Dimethyl Ketal; NSC 62085

Canonical SMILES

CC(C)(OC)OC

The exact mass of the compound 2,2-Dimethoxypropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62085. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Dimethoxypropane (CAS 77-76-9) is a versatile, low-boiling (83 °C) organic reagent primarily procured as a highly efficient acetalization agent and chemical water scavenger [1]. Unlike passive desiccants, DMP reacts quantitatively with water under mild acid catalysis to generate acetone and methanol in an endothermic process [2]. This dual functionality makes it a critical raw material for the protection of 1,2- and 1,3-diols (acetonide formation), the synthesis of enol ethers such as 2-methoxypropene, and the driving of moisture-sensitive equilibria like esterifications[3]. Its ability to chemically consume water at room temperature eliminates the need for harsh thermal dehydration, making it a preferred choice for processing temperature-sensitive pharmaceutical intermediates and enabling rapid histological sample preparation [4].

Substituting 2,2-Dimethoxypropane with standard physical water removal methods (e.g., Dean-Stark traps, molecular sieves) or alternative reagents (e.g., direct acetone, trimethyl orthoformate) often results in process bottlenecks [1]. Physical water removal requires elevated temperatures and extended reaction times, which can degrade sensitive substrates and increase energy costs during scale-up [2]. Direct condensation with acetone to form acetonides is thermodynamically limited by water accumulation, necessitating continuous azeotropic distillation that is difficult to implement in standard batch reactors [3]. While trimethyl orthoformate is a potent chemical water scavenger, it generates formate byproducts that can complicate downstream purification [4]. DMP circumvents these issues by irreversibly consuming water to form easily volatile byproducts (acetone and methanol), enabling rapid, high-yield conversions under mild, strictly anhydrous conditions without specialized distillation equipment [1].

Accelerated Chemical Dehydration in Histology and Microscopy

In biological sample preparation, DMP provides a rapid chemical dehydration alternative to conventional physical solvent displacement. Studies demonstrate that acidified DMP can fully dehydrate tissue samples in 5 to 75 minutes, whereas standard graduated ethanol or acetone series require several days of sequential exchanges [1]. This is achieved through the quantitative, acid-catalyzed reaction of DMP with free water in the tissue, forming acetone and methanol in a single step without causing cellular collapse or requiring large solvent volumes[2].

Evidence DimensionDehydration time for biological samples
Target Compound Data5 to 75 minutes (single step)
Comparator Or BaselineEthanol/acetone gradient series (several days, multi-step)
Quantified Difference>95% reduction in processing time
ConditionsAcidified DMP vs. graduated solvent series at room temperature

Enables high-throughput histological processing and significantly reduces solvent consumption and labor costs in microscopy workflows.

High-Yield Diol Protection via Thermodynamic Shifting

For the protection of vicinal diols, DMP acts as both the acetone source and a chemical water sink. Compared to direct condensation with acetone, which often stalls due to water accumulation, DMP drives the equilibrium forward by converting trace water into methanol and additional acetone [1]. This allows acetonide formation to proceed to >90% yield within hours under mild catalytic conditions (e.g., p-TsOH), avoiding the need for continuous azeotropic water removal [2].

Evidence DimensionReaction efficiency and equipment requirements for 1,2-diol protection
Target Compound Data>90% yield in hours under mild conditions without distillation
Comparator Or BaselineDirect acetone condensation (requires continuous azeotropic distillation)
Quantified DifferenceElimination of thermal azeotropic distillation requirement with comparable or higher yields
ConditionsAcid-catalyzed acetalization at room temperature to mild reflux

Simplifies the synthesis of complex pharmaceutical intermediates by enabling one-pot, mild-condition protection steps without specialized distillation equipment.

Mild-Condition Esterification via Chemical Water Scavenging

In the synthesis of methyl esters from carboxylic acids, the presence of water limits conversion. Utilizing DMP as an in situ water scavenger allows the reaction to achieve >95% yield at or near room temperature[1]. This contrasts sharply with traditional Dean-Stark methods, which require refluxing high-boiling solvents (e.g., toluene) for extended periods to physically remove water [2]. DMP's quantitative reaction with water ensures strictly anhydrous conditions, protecting thermally labile substrates from degradation.

Evidence DimensionTemperature conditions required for >95% esterification yield
Target Compound DataRoom temperature to mild heating (e.g., 25-40 °C) with DMP
Comparator Or BaselineDean-Stark apparatus (refluxing toluene/benzene, >80-110 °C)
Quantified Difference>60 °C reduction in processing temperature
ConditionsAcid-catalyzed esterification of carboxylic acids

Reduces energy consumption and thermal degradation risks during the scale-up of sensitive esterification processes.

Large-Scale Synthesis of Pharmaceutical Intermediates (Acetonides)

DMP is the reagent of choice for protecting 1,2- and 1,3-diols in complex API synthesis (e.g., nucleoside analogs, carbohydrates). Its ability to drive reactions to completion without azeotropic distillation simplifies reactor setup and improves batch-to-batch reproducibility [1].

High-Throughput Histological and Electron Microscopy Processing

In pathology and research laboratories, acidified DMP replaces multi-day ethanol gradient protocols for tissue dehydration. Its single-step chemical dehydration drastically reduces turnaround times for paraffin embedding and electron microscopy preparation [2].

Mild-Condition Esterification of Thermally Labile Compounds

For the production of specialty esters where substrates cannot tolerate the high temperatures of a Dean-Stark trap, DMP serves as an ideal in situ water scavenger, enabling high conversions at ambient temperatures [3].

Moisture-Sensitive Organometallic and Coupling Reactions

DMP is utilized to chemically dry solvents and reagents in situ prior to highly moisture-sensitive reactions (e.g., Grignard additions), ensuring strictly anhydrous conditions and preventing costly batch failures[4].

XLogP3

0.6

Boiling Point

83.0 °C

Melting Point

-47.0 °C

UNII

66P41R0030

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 196 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 191 of 196 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (54.97%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

101.84 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

77-76-9

Wikipedia

2,2-dimethoxypropane

General Manufacturing Information

Propane, 2,2-dimethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

Preparation and synthetic application of partially protected brassinosteroids

Vladimir A Khripach, Vladimir N Zhabinskii, Yuliya Y Zhiburtovich, Galina V Ivanova, Olga V Konstantinova, Dmitrii V Tsavlovskii, Sybille Lorenz, Bernd Schneider
PMID: 19786042   DOI: 10.1016/j.steroids.2009.09.010

Abstract

Preparation of partially protected brassinosteroids is achieved through the reaction of the source material (24-epicastasterone and 24-epibrassinolide) with diol-specific reagents (2,2-dimethoxypropane and methylboronic acid). The obtained products were shown to be useful synthetic intermediates for further preparation of minor representatives of this class of natural phytohormones (such as 3,24-diepicastasterone and 3-dehydro-24-epibrassinolide).


Determination of dimethyl sulfoxide and dimethyl sulfone in urine by gas chromatography-mass spectrometry after preparation using 2,2-dimethoxypropane

Akito Takeuchi, Shinobu Yamamoto, Rie Narai, Manami Nishida, Mikio Yashiki, Norihiro Sakui, Akira Namera
PMID: 19688817   DOI: 10.1002/bmc.1313

Abstract

A method for routinely determination of dimethyl sulfoxide (DMSO) and dimethyl sulfone (DMSO(2)) in human urine was developed using gas chromatography-mass spectrometry. The urine sample was treated with 2,2-dimethoxypropane (DMP) and hydrochloric acid for efficient removal of water, which causes degradation of the vacuum level in mass spectrometer and shortens the life-time of the column. Experimental DMP reaction parameters, such as hydrochloric acid concentration, DMP-urine ratio, reaction temperature and reaction time, were optimized for urine. Hexadeuterated DMSO was used as an internal standard. The recoveries of DMSO and DMSO(2) from urine were 97-104 and 98-116%, respectively. The calibration curves showed linearity in the range of 0.15-54.45 mg/L for DMSO and 0.19-50.10 mg/L for DMSO(2). The limits of detection of DMSO and DMSO(2) were 0.04 and 0.06 mg/L, respectively. The relative standard deviations of intra-day and inter-day were 0.2-3.4% for DMSO and 0.4-2.4% for DMSO(2). The proposed method may be useful for the biological monitoring of workers exposed to DMSO in their occupational environment.


Preparation of serial sections of arthropods using 2,2-dimethoxypropane dehydration and epoxy resin embedding under vacuum

A Pernstich, H W Krenn, G Pass
PMID: 12713135   DOI: 10.1080/10520290312120002

Abstract

Improved methods are described for anatomical investigation of small insects and other arthropods using serial semithin sections. The specimens were dehydrated with acidified 2,2-dimethoxypropane and embedded in ERL 4206 epoxy resin under vacuum. This procedure ensures good resin impregnation of thin, long body compartments and appendages. Furthermore, it produces excellent overall preservation of the specimen and its fragile anatomical structures. This procedure saves time and gives excellent results when sectioning difficult arthropod material. A continuous recording of serial semithin sections is possible when diamond knives are used.


Direct methyl esterification with 2,2-dimethoxypropane for the simultaneous determination of urinary metabolites of toluene, xylene, styrene, and ethylbenzene by gas chromatography-mass spectrometry

Akito Takeuchi, Akira Namera, Norihiro Sakui, Shinobu Yamamoto, Kenji Yamamuro, Osamu Nishinoiri, Yoko Endo, Ginji Endo
PMID: 30698338   DOI: 10.1002/1348-9585.12026

Abstract

The purpose of this study was to develop a simple and accurate gas chromatography-mass spectrometry (GC-MS) method for simultaneous determination of four urinary metabolites from four organic solvents, that is, hippuric acid (HA) from toluene, methylhippuric acid (MHA) from xylene, and mandelic acid (MA) and phenylglyoxylic acid (PGA) from styrene or ethylbenzene for biological monitoring.
The four metabolites were directly methyl-esterified with 2,2-dimethoxypropane and analyzed using GC-MS. The proposed method was validated according to the US Food and Drug Administration guidance. The accuracy of the proposed method was confirmed by analyzing a ClinChek
-Control for occupational medicine (RECIPE Chemicals +Instruments GmbH).
Calibration curves showed linearity in the concentration range of 10-1000 mg/L for each metabolite, with correlation coefficients >0.999. For each metabolite, the limits of detection and quantification were 3 mg/L and 10 mg/L, respectively. The recovery was 93%-117%, intraday accuracy, expressed as the deviation from the nominal value, was 92.7%-103.0%, and intraday precision, expressed as the relative standard deviation (RSD), was 1.3%-4.7%. Interday accuracy and precision were 93.4%-104.0% and 1.2%-9.5%, respectively. The analytical values of ClinChek obtained using the proposed method were sufficiently accurate.
The proposed method is a simple and accurate which is suitable for routine analyses that could be used for biological monitoring of occupational exposure to four organic solvents.


Matrix isolation infrared and ab initio study of the conformations of 2,2-dimethoxypropane

V Venkatesan, K Sundararajan, K S Viswanathan
PMID: 12714073   DOI: 10.1016/s1386-1425(02)00358-x

Abstract

Conformations of 2,2-dimethoxypropane (DMP) were studied using matrix isolation infrared spectroscopy. An effusive source maintained at different temperatures (298, 388 and 430 K) was used to deposit DMP in a nitrogen matrix. As a result of these experiments, spectrally resolved infrared features of the ground and first higher energy conformer of DMP have been recorded, for the first time. The experimental studies were supported by ab initio computations performed at B3LYP/6-31++G** level. Computationally, four minima were identified corresponding to conformers with G+/-G-/+, TG+/-, G+/-G+/- and TT structures. The computed frequencies at the B3LYP level were found to compare well with the experimental matrix isolation frequencies, leading to a definitive assignment of the infrared features of DMP, for the G+/-G-/+ and TG+/- conformers. At the B3LYP/6-31++G** level, the energy difference between the G+/-G-/+ and TG+/- conformers was computed to be 3.25 kcal x mol(-1). The barrier for conformation interconversion, TG+/--->G+/-G-/+, was calculated to be 1.29 kcal x mol(-1). The magnitude of this barrier is consistent with the experimental observation that the spectral features due to the TG+/- decreased considerably in intensity when the matrix was annealed.


Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol

K Conway, J A Kiernan
PMID: 10190257   DOI: 10.3109/10520299909066473

Abstract

Chemical dehydration can be accomplished using 2,2-dimethoxypropane (DMP). In the presence of an acid catalyst, this liquid reacts with water generating methanol and acetone as products. Although DMP is more expensive per milliliter than ethanol and other solvents used for dehydration, it is an economical alternative because a much smaller volume is needed. Slow penetration of DMP was previously thought to restrict its use to tiny specimens, but we now show that pieces of tissue as thick as 2 cm are dehydrated by overnight immersion in acidified DMP. We also show that dehydration in acidified DMP does not impair the staining of RNA or other basophilic components of animal tissues. The temperature and concentrations of methanol and H+ in the chemical dehydrating agent are too low to produce histochemically detectable methylation or nucleic acid extraction.


Preparing living pollen material for scanning electron microscopy using 2,2-dimethoxypropane (DMP) and critical-point drying

H Halbritter
PMID: 9674883   DOI: 10.3109/10520299809140519

Abstract

A simple, quick, and inexpensive method for preparing any type of pollen material is described. Fresh, mature pollen grains without previous chemical fixation are dehydrated in acidified 2, 2-dimethoxypropane (DMP) followed by critical-point drying in CO2. This method helps preserve size, shape and surface details of both fragile pollen grains and pollen grains that are heavily covered with pollenkitt. Handling of already opened anthers and avoiding loss of pollen grains during the preparation steps are also described. With the DMP direct method, many morphologically and functionally important details that may be lost by conventional methods are well preserved without shrinkage, distortion, or dissolution. The DMP direct method is performed with pollen grains and the results are compared with two other frequently used methods, acetolysis and critical-point drying of chemically fixed material.


Triazoxins: Novel nucleosides with anti-Giardia activity

Praveen K Pogula, Atasi De Chatterjee, Miguel Chi, Harrison W VanKoten, Siddhartha Das, Steven E Patterson
PMID: 32327222   DOI: 10.1016/j.bmcl.2020.127175

Abstract

Novel nucleoside analogues named "triazoxins" were synthesized. Of these, two analogues were found to be highly effective against Giardia lamblia, an intestinal parasite and a major cause of waterborne infection, worldwide. While compound 7 reduced the growth of trophozoites in culture (IC
, ~5 μM), compound 21 blocked the in vitro cyst production (IC
~5 μM). Compound 21 was also effective against trophozoites (IC
, ~36 μM). A third analogue (compound 8) was effective against both trophozoites (IC
, ~36 μM) and cysts (IC
, ~20 μM) although at higher concentration. Thus triazoxin analogues are unique and exhibit morphology (i.e., trohozoites or cysts) -specific effects against Giardia.


Chemical dehydration for rapid paraffin embedding

W Möller, G Möller
PMID: 7819424   DOI: 10.3109/10520299409106304

Abstract

We describe chemical dehydration with 2,2-dimethoxypropane (DMP) for rapid paraffin embedding using a mixture of DMP and mineral oil followed by mineral oil as clearing intermediates. This method is useful for classical histological techniques as well as for histochemistry and immunocytochemistry.


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